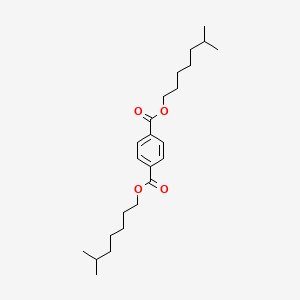
Bis(6-methylheptyl) benzene-1,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diisooctyl terephthalate is an organic compound commonly used as a plasticizer. It is the diester of terephthalic acid and isooctyl alcohol. This compound is known for its excellent plasticizing properties, making it a popular choice in the production of flexible polyvinyl chloride (PVC) products. Diisooctyl terephthalate is often preferred over other phthalates due to its lower toxicity and better environmental profile .
准备方法
Synthetic Routes and Reaction Conditions: Diisooctyl terephthalate can be synthesized through two primary methods: direct esterification and transesterification.
Direct Esterification: This method involves the reaction of terephthalic acid with isooctyl alcohol in the presence of a catalyst.
Transesterification: This method involves the reaction of dimethyl terephthalate with isooctyl alcohol. The reaction is catalyzed by an acid or base and occurs at elevated temperatures.
Industrial Production Methods: Industrial production of diisooctyl terephthalate typically employs the direct esterification method due to its simplicity and cost-effectiveness. The process involves continuous removal of water to shift the equilibrium towards the formation of the ester .
化学反应分析
Types of Reactions: Diisooctyl terephthalate primarily undergoes esterification and transesterification reactions. It is relatively stable and does not readily undergo oxidation or reduction under normal conditions.
Common Reagents and Conditions:
Esterification: Terephthalic acid and isooctyl alcohol in the presence of a catalyst such as sulfuric acid or para-toluenesulfonic acid at elevated temperatures.
Transesterification: Dimethyl terephthalate and isooctyl alcohol with an acid or base catalyst at elevated temperatures.
Major Products Formed: The primary product of these reactions is diisooctyl terephthalate. Byproducts may include water (from esterification) or methanol (from transesterification) .
科学研究应用
Diisooctyl terephthalate has a wide range of applications in scientific research and industry:
作用机制
Diisooctyl terephthalate exerts its plasticizing effects by embedding itself between the polymer chains of PVC, reducing intermolecular forces and increasing the flexibility of the material. This mechanism involves the interaction of the ester groups with the polymer chains, weakening the interactions between them and allowing for greater movement and flexibility .
相似化合物的比较
Bis(2-ethylhexyl) phthalate (DEHP): A commonly used plasticizer with similar properties but higher toxicity.
Diisononyl phthalate (DINP): Another plasticizer with similar applications but different molecular structure.
Di(2-ethylhexyl) terephthalate (DEHT): A non-phthalate plasticizer with similar properties and lower toxicity.
Uniqueness: Diisooctyl terephthalate is unique in its combination of excellent plasticizing properties, lower toxicity, and better environmental profile compared to traditional phthalate plasticizers. Its ability to provide flexibility and durability to PVC products while minimizing health and environmental risks makes it a preferred choice in many applications .
属性
CAS 编号 |
27937-24-2 |
|---|---|
分子式 |
C24H38O4 |
分子量 |
390.6 g/mol |
IUPAC 名称 |
bis(6-methylheptyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C24H38O4/c1-19(2)11-7-5-9-17-27-23(25)21-13-15-22(16-14-21)24(26)28-18-10-6-8-12-20(3)4/h13-16,19-20H,5-12,17-18H2,1-4H3 |
InChI 键 |
KFROBPVFLIZCHZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




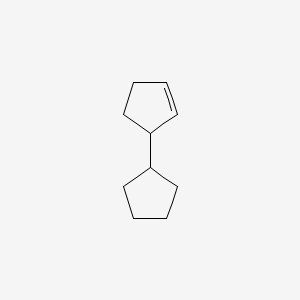
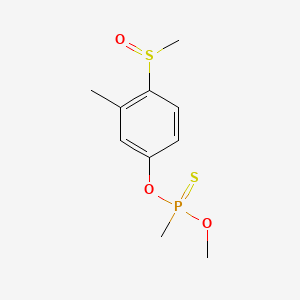
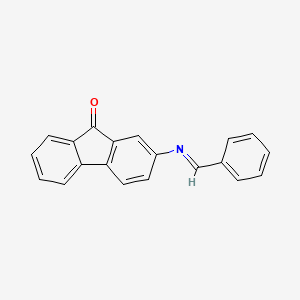
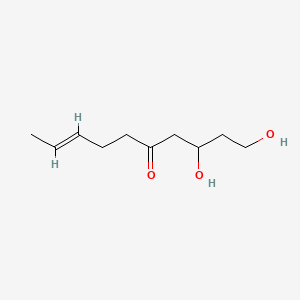

![N,N'-[Oxybis(methylene)]bis[N-phenylaniline]](/img/structure/B13794222.png)
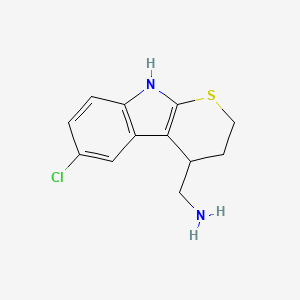
![octahydro-2,6-methano-2H-indeno[5,6-b]oxirene](/img/structure/B13794226.png)
![3-[(Prop-2-en-1-yl)amino]benzoyl chloride](/img/structure/B13794230.png)
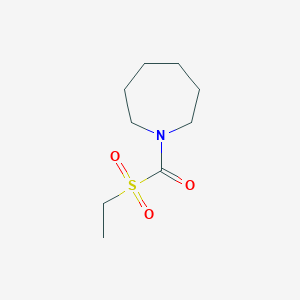
![1,4-Butanediylbis[oxy(2-hydroxy-3,1-propanediyl)] diacrylate](/img/structure/B13794248.png)

